molecular formula C20H29ClN4O3S2 B2417228 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185088-89-4

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2417228
CAS RN: 1185088-89-4
M. Wt: 473.05
InChI Key: FJIGRFZSNDQNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
BenchChem offers high-quality 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis and characterization of related heterocyclic compounds, focusing on the spectroscopic and biological activity of benzamide derivatives. These compounds exhibited notable antibacterial and antifungal properties (Patel & Patel, 2015).
  • Research on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives showcased the potential of these compounds in various applications, demonstrating the versatility of similar heterocyclic compounds (Shatsauskas et al., 2017).

Chemical Analysis and Separation Techniques

  • A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, highlighting the importance of precise separation and identification techniques in the analysis of similar complex compounds (Ye et al., 2012).

Potential Therapeutic Applications

  • Research into factor Xa inhibitors revealed the synthesis of compounds with potent inhibitory activities, demonstrating the therapeutic potential of similar compounds in anticoagulation and other medical applications (Haginoya et al., 2004, Haginoya et al., 2004).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2.ClH/c1-4-6-12-24(5-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-21-17-11-13-23(3)14-18(17)28-20;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIGRFZSNDQNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.